While 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline itself is not directly discussed in the provided papers, it falls under the broad category of substituted 1,2,4-oxadiazoles. These heterocyclic compounds are of considerable interest in medicinal chemistry due to their potential biological activities and favorable pharmacological properties [, , , , , , , , , , , , , , , , , , , , , , , ]. The presence of the difluoromethyl group and the aniline moiety within the structure of 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline suggests it might be a valuable building block for synthesizing diverse molecules with potential applications in drug discovery and materials science.
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. This compound is characterized by the presence of an aniline moiety attached to a 1,2,4-oxadiazole ring, specifically substituted with a difluoromethyl group. The structural formula of this compound can be represented as .
This compound is synthesized through various chemical reactions involving oxadiazole derivatives and aniline compounds. The synthesis methods often utilize readily available starting materials and reagents, making it accessible for research and industrial applications.
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is classified as an organic compound and falls under the category of heterocycles due to its unique ring structure. It is also categorized as a potential pharmaceutical intermediate due to its biological activity.
The synthesis of 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can be achieved through several methods:
The reaction conditions may vary based on the specific synthetic route chosen but generally include:
The molecular structure of 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline features:
Key molecular data includes:
C1=NC(=N)N=C1C(C2=CC=CC=C2)C(F)(F)
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline primarily revolves around its interactions with biological targets:
Research indicates that derivatives of oxadiazoles exhibit various biological activities including antibacterial and antifungal properties, making them candidates for drug development.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structural integrity.
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline has several applications in scientific research:
Tetrabutylammonium fluoride (TBAF) enables efficient cyclodehydration of O-acylamidoxime intermediates at ambient temperature, providing a crucial route to thermosensitive 1,2,4-oxadiazoles like 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline. This method circumvents traditional high-temperature cyclization (≤140°C) that promotes decomposition of difluoromethyl groups. The mechanism involves TBAF-mediated generation of a tetrahedral intermediate (Scheme 1), which undergoes spontaneous dehydration under mild conditions (THF, 25°C, 1-12 hours) [4].
Table 1: Optimization of TBAF-Mediated Cyclization for Difluoromethyl-Containing Oxadiazoles
TBAF Equivalents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
0.1 | THF | 16 | 25 | 42 |
0.5 | THF | 6 | 25 | 78 |
1.0 | THF | 2 | 25 | 92 |
1.0 | MeCN | 3 | 25 | 85 |
1.4 | DMF | 1.5 | 25 | 68 |
Critical advantages include:
Limitations involve moderate yields with electron-deficient O-aroylamidoximes, necessitating elevated temperatures (50-80°C) for optimal cyclization [4].
Solid-phase synthesis enables rapid generation of 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline derivatives through resin-bound thiosemicarbazide intermediates. The Wang resin-linked precursor undergoes reagent-directed cyclization (Scheme 2): EDC·HCl/DMSO yields 2-amino-1,3,4-oxadiazoles, while p-TsCl/NMP/triethylamine generates 2-amino-1,3,4-thiadiazoles [2] [7].
Table 2: Solid-Phase Synthesis Parameters for Oxadiazole Core Assembly
Resin Type | Cyclization Reagent | Solvent | Time (h) | Cleavage Method | Purity (%) |
---|---|---|---|---|---|
Wang carbamate | EDC·HCl | DMSO | 3 | TFA/DCM | >90 |
Merrifield | p-TsCl/TEA | NMP | 4 | HF/Pyridine | 85 |
Rink amide | DMTMM | NMP/THF | 6 | 95% TFA | 88 |
Key advancements include:
This approach facilitates late-stage diversification for high-throughput screening of aniline-containing oxadiazoles in drug discovery [2].
One-pot methodologies eliminate isolation of O-acylamidoxime intermediates, directly converting amidoximes and carboxylic acids into 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline derivatives. Modern protocols employ non-carbodiimide condensing agents:
Table 3: One-Pot Conditions for 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline Synthesis
Amidoxime | Carboxylic Acid | Condensing Agent | Additive | Yield (%) |
---|---|---|---|---|
3-Aminophenylamidoxime | Difluoroacetic acid | DMTMM (1.5 eq) | None | 93 |
3-Aminophenylamidoxime | Difluoroacetic anhydride | None | Pyridine | 88 |
N-Boc-3-aminophenylamidoxime | N-Fmoc-β-alanine | TBAF (0.3 eq) | TEA (1 eq) | 82 |
Advantages over classical methods:
The 3-anilino substituent in 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline serves as a directing group for C⁻N and C⁻C bond formation at C5 or the aniline moiety:
Regioselectivity is governed by:
Table 4: Regioselective Transformations of 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Reaction Type | Conditions | Product Regiochemistry | Yield (%) |
---|---|---|---|
Diazotization/CuCN | NaNO₂/HCl, CuCN, 0°C | 3-(5-(CHF₂)-1,2,4-oxadiazol-3-yl)-benzonitrile | 74 |
NBS Bromination | NBS, Ac₂O, CH₃CN, reflux | 3-(5-Bromo-4-(CHF₂)-1,2,4-oxadiazol-3-yl)-acetamide | 68 |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃, dioxane | 3-[5-(CHF₂)-3-(4-methoxyphenylamino)-1,2,4-oxadiazole] | 81 |
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7